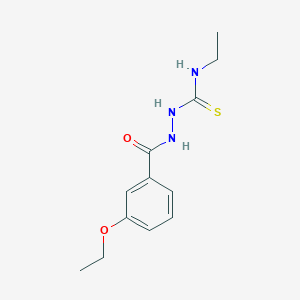

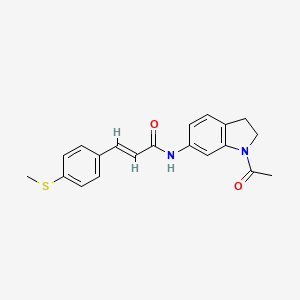

2-(3-乙氧基苯甲酰)-N-乙基肼基甲硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R)-2-(3-Methoxybenzoyl)succinic acid” was achieved by the optical resolution of “2-(3-methoxybenzyl)succinic acid” as the salt of “(1R,2S)-2-(benzylamino)cyclohexylmethanol”. This was then converted to the optically active “(2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid” by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .科学研究应用

合成与反应

- 抗菌活性衍生物的合成:Mohamed 等人(2012)的一项研究探讨了 8-乙氧基香豆素的各种衍生物(包括乙叉肼硫代甲酰胺)的合成,并评估了它们的抗菌活性。

生物学评估

- 抗菌和抗癌特性:Al-Mutabagani 等人(2021)研究了 2-(1-(2-(2-(4-甲氧基亚苄基)肼基)-4-甲基噻唑-5-基)乙叉基)肼基硫代甲酰胺与腙酰氯和 α-卤化合物的反应,生成噻唑衍生物。对这些化合物进行了抗菌和抗癌特性测试,显示出对各种细菌菌株和癌细胞系的有效性 (Al-Mutabagani 等人,2021)。

腐蚀抑制

- 作为缓蚀剂的作用:Singh 等人(2021)的一项研究重点关注羟基苯基酰肼的合成,包括 2-(1-(2-羟基苯基)乙叉基)肼-1-硫代甲酰胺,及其作为缓蚀剂的作用。该研究采用各种电化学技术来评估这些抑制剂的耐腐蚀性能 (Singh 等人,2021)。

合成与 DFT 研究

- 密度泛函理论 (DFT) 研究:Genc 等人(2015)对 2-(2-羟基苯甲酰)-N-(1-金刚烷基)肼硫代甲酰胺及其 Ni(II) 配合物的合成进行了研究。他们使用 DFT 研究了分子几何、振动频率和其他化学性质,表明在理解分子相互作用和电子结构方面具有潜在应用 (Genc 等人,2015)。

抗菌和抗氧化剂

- 作为抗菌剂和抗氧化剂的评估:Karaküçük-Iyidoğan 等人(2014)合成了新型硫代半氨基甲腙以研究其抗菌和抗氧化活性。他们的研究发现,某些衍生物对革兰氏阳性病原体表现出优异的抑制效力,并具有显着的抗氧化活性 (Karaküçük-Iyidoğan 等人,2014)。

体外和计算机模拟研究

- 抗菌药物开发:Shehadi 等人(2022)通过使 2-(4-羟基-3-甲氧基亚苄基)肼-1-二硫代甲酸甲酯与腙酰卤衍生物反应合成了系列 1,3,4-噻二唑。他们的体外和计算机模拟研究表明,这些化合物可能是抗菌药物开发的有希望的候选者 (Shehadi 等人,2022)。

安全和危害

作用机制

Target of Action

The primary target of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The molecular modeling study indicates that hydrophobic interactions are the major contribution to COX-2 inhibition .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation and pain .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, moderate metabolism, and efficient excretion These properties would likely contribute to the compound’s bioavailability

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme, the compound prevents the production of prostaglandins, which are key mediators of these symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the COX-2 enzyme. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through various mechanisms, such as competitive inhibition or allosteric modulation .

属性

IUPAC Name |

1-[(3-ethoxybenzoyl)amino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-6-5-7-10(8-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSYSVXJRSNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC(=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylurea](/img/structure/B2843069.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)